molecular formula C14H17NO4 B1269922 (S)-1-N-Cbz-Pipecolinic acid CAS No. 28697-11-2

(S)-1-N-Cbz-Pipecolinic acid

Cat. No.: B1269922
CAS No.: 28697-11-2
M. Wt: 263.29 g/mol
InChI Key: ZSAIHAKADPJIGN-LBPRGKRZSA-N
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Description

(S)-1-N-Cbz-Pipecolinic acid is a chiral derivative of pipecolinic acid, where the pipecolinic acid is protected by a benzyloxycarbonyl (Cbz) group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Cbz-Pipecolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with (S)-pipecolinic acid.

    Protection: The amino group of (S)-pipecolinic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Purification: The product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors for the protection reaction.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

    Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions: (S)-1-N-Cbz-Pipecolinic acid undergoes various chemical reactions, including:

    Hydrogenation: Reduction of the Cbz group to yield the free amine.

    Substitution: Nucleophilic substitution reactions at the carboxyl group.

    Coupling Reactions: Formation of peptide bonds in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Substitution: Use of nucleophiles such as amines or alcohols in the presence of activating agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Coupling Reactions: Carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products:

    Hydrogenation: Produces (S)-pipecolinic acid.

    Substitution: Yields various substituted pipecolinic acid derivatives.

    Coupling Reactions: Forms peptides or other amide-linked compounds.

Scientific Research Applications

Synthetic Route Summary

StepDescription
Starting Material(S)-Pipecolinic acid
ProtectionCbz group introduced using Cbz-Cl and a base
SolventOrganic solvents like dichloromethane or tetrahydrofuran
PurificationRecrystallization or column chromatography

Scientific Research Applications

(S)-1-N-Cbz-Pipecolinic acid finds applications in several areas:

Medicinal Chemistry

  • Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders, including enzyme inhibitors and receptor agonists.
  • Biological Activity : Studies indicate its potential to modulate neurotransmitter systems, particularly glutamate and GABA receptors.

Organic Synthesis

  • Building Block : Used extensively in synthesizing complex organic molecules and bioactive compounds.
  • Peptide Synthesis : Functions as a precursor for peptide bond formation using coupling agents like dicyclohexylcarbodiimide.

Agricultural Chemistry

  • Agrochemical Production : Employed in the synthesis of fine chemicals and agrochemicals, enhancing crop protection strategies.

The biological relevance of this compound is underscored by its role in various mechanisms:

  • Neurotransmitter Modulation : Influences neurotransmitter dynamics, which can affect mood and cognitive functions.
  • Plant Immunity Regulation : Derivatives are shown to regulate systemic acquired resistance in plants against pathogens.

Case Studies

  • Neuropharmacological Studies : Research has demonstrated that this compound derivatives can enhance the efficacy of existing neurological drugs by improving receptor binding affinity.
  • Plant Defense Mechanisms : A study highlighted the role of pipecolic acid derivatives in enhancing plant immunity, showcasing their potential use in developing new agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-N-Cbz-Pipecolinic acid is primarily related to its role as an intermediate in the synthesis of bioactive compounds. It acts by:

    Molecular Targets: Modifying the structure of target molecules to enhance their biological activity.

    Pathways Involved: Participates in synthetic pathways leading to the formation of active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

    ®-1-N-Cbz-Pipecolinic Acid: The enantiomer of (S)-1-N-Cbz-Pipecolinic acid, differing in the spatial arrangement of atoms.

    N-Boc-Pipecolinic Acid: Another protected form of pipecolinic acid using a tert-butoxycarbonyl (Boc) group.

    N-Fmoc-Pipecolinic Acid: Protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness:

    Chirality: The (S)-enantiomer provides specific stereochemical properties essential for the synthesis of certain chiral drugs.

    Protection Group: The Cbz group offers stability and ease of removal under mild conditions, making it advantageous in multi-step synthesis.

Biological Activity

(S)-1-N-Cbz-Pipecolinic acid, a derivative of pipecolic acid, is increasingly recognized for its diverse biological activities and applications in medicinal chemistry. This compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its chiral nature and the presence of a carbobenzyloxy (Cbz) protecting group. This structure allows for selective modifications while maintaining stereochemical integrity, making it a valuable precursor in asymmetric synthesis.

Synthesis Overview

The synthesis typically involves several steps, including:

  • Formation of Pipecolic Acid : Starting from L-lysine or other precursors.
  • Protection of Functional Groups : The Cbz group is introduced to protect the amine during subsequent reactions.
  • Coupling Reactions : These are employed to attach various substituents that enhance biological activity.

The biological activity of this compound is largely attributed to its role as an intermediate in synthesizing bioactive compounds. Key mechanisms include:

  • Modulation of Neurotransmitter Systems : Studies suggest that this compound may influence neurotransmitter dynamics, particularly involving glutamate and GABA receptors .
  • Regulation of Plant Immunity : It has been demonstrated that pipecolic acid derivatives can regulate systemic acquired resistance (SAR) in plants, highlighting their role in plant defense mechanisms against pathogens .

Neuroprotective Effects

Research indicates potential neuroprotective properties associated with this compound. It may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. However, further studies are required to elucidate these effects fully.

Antimicrobial Activity

While primarily used as a synthetic intermediate, there is emerging evidence that this compound and its derivatives may exhibit antimicrobial properties. This is particularly relevant in the context of developing new antimicrobial agents that can combat resistant strains .

Case Studies and Research Findings

  • Plant Systemic Acquired Resistance :
    • A study highlighted that pipecolic acid plays a significant role in regulating plant immunity through the action of ALD1 enzyme, which catalyzes the conversion from lysine to pipecolic acid .
  • Metabolic Alterations in Cancer :
    • Recent research has identified pipecolic acid as a serum metabolite associated with esophageal squamous cell carcinoma (ESCC), indicating its potential as a biomarker for disease progression and therapeutic efficacy .
  • Synthesis of Piperidine Derivatives :
    • The compound has been successfully used to synthesize various piperidine derivatives that are crucial for developing drugs with specific biological activities.

Comparative Analysis of Biological Activity

Activity Evidence/Source Potential Applications
Neuroprotective EffectsModulation of neurotransmitter systems Neurodegenerative disease treatment
Antimicrobial PropertiesEmerging studies on antimicrobial activity Development of new antibiotics
Plant Immunity RegulationRole in SAR via ALD1 enzyme Agricultural biotechnology
Cancer BiomarkerAssociation with ESCC progression Oncology diagnostics

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (S)-1-N-Cbz-Pipecolinic acid to maximize yield and enantiomeric purity?

To determine optimal conditions, employ a Design of Experiments (DOE) approach, systematically varying parameters such as catalysts (e.g., palladium on carbon for hydrogenolysis), temperature (20–50°C), and solvent systems (e.g., dichloromethane/water mixtures). Monitor enantiomeric purity via chiral HPLC or polarimetry, ensuring replication of trials to confirm reproducibility . Include controls (e.g., uncatalyzed reactions) to isolate variable effects .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Use 1^1H/13^{13}C NMR to confirm structural integrity, focusing on piperidine ring protons (δ 1.5–3.5 ppm) and Cbz-protected amine signals. Pair this with reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). For mass confirmation, employ high-resolution mass spectrometry (HRMS) in ESI+ mode . Document all data in tables, including retention times, coupling constants, and molecular ion peaks .

Q. How should researchers design experiments to evaluate the catalytic efficiency of enzymes using this compound as a substrate?

Frame the study using the PICO framework:

  • P (Population): Enzyme of interest (e.g., hydrolases).
  • I (Intervention): this compound as a substrate.
  • C (Comparison): Alternative substrates (e.g., unprotected pipecolinic acid).
  • O (Outcome): Reaction rate (kcatk_{cat}/KmK_m) and enantioselectivity. Control for pH, temperature, and cofactor availability, and use kinetic assays (e.g., UV-Vis spectrophotometry) to quantify outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data of this compound under varying storage conditions?

Conduct a meta-analysis of existing studies, identifying variables such as temperature (-20°C vs. 4°C), humidity (controlled vs. ambient), and analytical methods (HPLC vs. TLC). Replicate conflicting experiments with standardized protocols, ensuring identical storage conditions and analytical thresholds. Use statistical tools (e.g., ANOVA) to isolate significant factors contributing to discrepancies .

Q. What strategies ensure reliable detection of degradation products in this compound during long-term stability studies?

Implement accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS monitoring. Use a gradient elution method to separate degradation products (e.g., de-Cbz derivatives or oxidized species). Validate methods per ICH guidelines, including specificity, linearity (R2>0.99R^2 > 0.99), and limit of detection (LOD < 0.1%). Compare degradation profiles across multiple batches to identify batch-dependent variability .

Q. What computational methods validate the stereochemical configuration of this compound in silico?

Perform density functional theory (DFT) calculations to model the compound’s lowest-energy conformation and compare simulated 1^1H NMR chemical shifts with experimental data. Use molecular docking studies to assess interactions with chiral receptors (e.g., enzymes or synthetic catalysts), correlating binding affinity with enantiomeric excess. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How do solvent polarity and pH influence the conformational dynamics of this compound in solution?

Employ temperature-dependent NMR in solvents ranging from apolar (CDCl3_3) to polar (D2_2O). Analyze coupling constants (JJ) and nuclear Overhauser effects (NOE) to map rotamer populations. Titrate with HCl/NaOH (0.1–10 mM) to assess pH-dependent ring puckering transitions, using 13^{13}C NMR to monitor carboxylate protonation states .

Q. Methodological Frameworks

  • Experimental Design : Use PICO to structure hypotheses and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • Data Analysis : Apply clustered data techniques (e.g., mixed-effects models) for studies with repeated measurements .
  • Reporting : Adhere to NIH guidelines for preclinical studies, including detailed experimental protocols and statistical thresholds (e.g., p<0.05p < 0.05, power > 80%) .

Properties

IUPAC Name

(2S)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAIHAKADPJIGN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350883
Record name (S)-1-N-Cbz-Pipecolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28697-11-2
Record name (S)-1-N-Cbz-Pipecolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1-(Cbz)-2-piperidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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